molecular formula C16H17BrN4O2 B11959815 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11959815
M. Wt: 377.24 g/mol
InChI Key: SCQNNOQXJWPOTO-UHFFFAOYSA-N
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Description

This compound is a brominated purine derivative characterized by:

  • 1,3-Dimethyl groups: Increase lipophilicity and metabolic stability.
  • 7-(3-Phenylpropyl) chain: A bulky hydrophobic substituent that likely improves receptor binding affinity through van der Waals interactions .
  • 2,3,6,7-Tetrahydro-1H-purine core: Introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic purines (e.g., caffeine) .

Properties

Molecular Formula

C16H17BrN4O2

Molecular Weight

377.24 g/mol

IUPAC Name

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C16H17BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

SCQNNOQXJWPOTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at Key Positions

The table below highlights critical differences in substituents and their implications:

Compound Name 8-Position 7-Position 1,3-Substituents Molecular Weight Key Properties
Target Compound Bromo 3-Phenylpropyl 1,3-Dimethyl ~395.3 g/mol* High lipophilicity; potential for prolonged half-life
7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione () Bromo Benzyl 1,3-Dimethyl ~335.2 g/mol Shorter alkyl chain at N7 reduces hydrophobic interactions compared to target
CP-8 (8-Bromo-3-cyclopropyl-7-methyl-1-propargyl derivative, ) Bromo Methyl 3-Cyclopropyl ~323.15 g/mol Propargyl group at N1 introduces alkyne functionality for click chemistry
8-Bromo-7-(3-chloro-2-hydroxypropyl) derivative () Bromo 3-Chloro-2-hydroxypropyl 1,3-Dimethyl ~320.7 g/mol Hydroxy and chloro groups enhance polarity, affecting bioavailability
8-Bromo-7-isopropyl-3-methyl derivative () Bromo Isopropyl 3-Methyl ~323.2 g/mol Smaller N7 substituent reduces steric bulk, potentially increasing metabolic clearance

*Estimated based on molecular formula C₁₇H₂₀BrN₅O₂ (CAS 927065-20-1, ).

Biological Activity

8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure includes a bromine atom at the 8th position and a 3-phenylpropyl group at the 7th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and cellular signaling.

  • Molecular Formula : C16H17BrN4O2
  • Molecular Weight : 377.24 g/mol
  • CAS Number : 255731-01-2

The biological activity of this compound is primarily linked to its interaction with adenosine receptors, particularly the A3 receptor. Research indicates that it may modulate hypoxia-inducible factor 1 (HIF-1) expression in tumor cells, which is crucial for cancer progression and angiogenesis. The compound acts as an antagonist to adenosine receptors, potentially enhancing the efficacy of anti-tumor agents by rendering cancer cells more susceptible to hypoxic conditions .

Anticancer Properties

Several studies have explored the anticancer potential of 8-bromo derivatives. The compound has shown promise in:

  • Inhibiting tumor growth : It has been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Modulating HIF-1 activity : By blocking A3 receptors, it reduces HIF-1 levels, which can be beneficial in treating cancers associated with hypoxia .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

Study 1: In Vitro Effects on Cancer Cells

A study conducted on A375 melanoma cells demonstrated that treatment with 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione resulted in:

  • A significant decrease in cell viability.
  • Induction of apoptosis as confirmed by caspase activation assays.

Study 2: Impact on HIF-1 Expression

In another investigation focusing on hypoxic conditions:

  • The compound effectively reduced HIF-1α levels in a dose-dependent manner.
  • This reduction correlated with decreased expression of HIF-target genes involved in angiogenesis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-Bromo-1,3-dimethylxanthineStructureAdenosine receptor antagonist; potential anti-cancer effects
Cl-IB-MECAStructureSelective A3 receptor agonist; enhances HIF regulation
8-Bromo-AdenosineStructureModulates cellular signaling pathways; anti-inflammatory properties

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